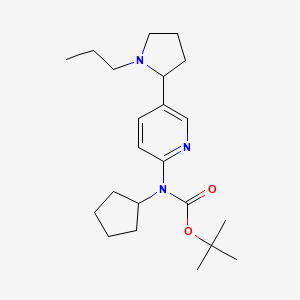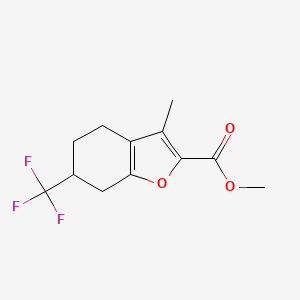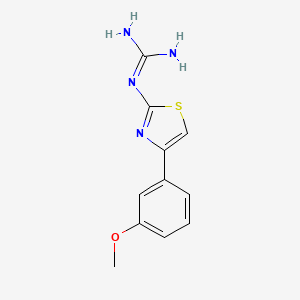
2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethoxyphenyl group attached to the isoxazole ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts . The reaction conditions often involve the use of nitrile oxides and alkynes as starting materials .
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives, including this compound, may utilize microwave-assisted synthesis to enhance reaction rates and yields . This method is efficient and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity. For example, some isoxazole compounds act as enzyme inhibitors, blocking the activity of enzymes involved in disease processes . The exact molecular targets and pathways for this specific compound are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid include other isoxazole derivatives such as:
- 2-(5-Methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
- 2-(Isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide
Uniqueness
What sets this compound apart from other similar compounds is its unique ethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C13H13NO4 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
2-[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]acetic acid |
InChI |
InChI=1S/C13H13NO4/c1-2-17-11-5-3-9(4-6-11)12-7-10(14-18-12)8-13(15)16/h3-7H,2,8H2,1H3,(H,15,16) |
Clave InChI |
VPKWTGDACZETEJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


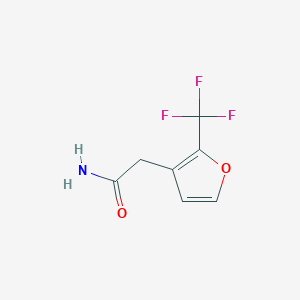
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)(phenyl)methanol](/img/structure/B11804718.png)
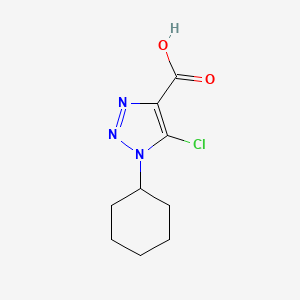
![1-(4-Chloro-2-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11804730.png)
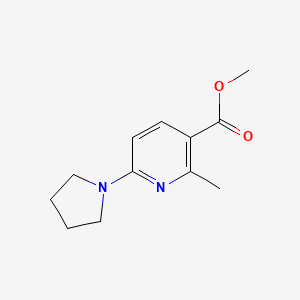
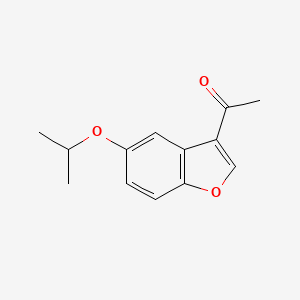
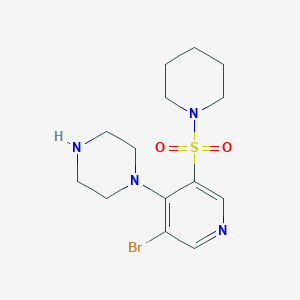
![6-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B11804756.png)
